molecular formula C10H15BO2 B156140 4-Isobutylphenylboronic acid CAS No. 153624-38-5

4-Isobutylphenylboronic acid

Cat. No. B156140
M. Wt: 178.04 g/mol
InChI Key: YZSPHVWALUJQNK-UHFFFAOYSA-N
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Patent
US05514696

Procedure details

To a suspension of 0.68 g (28.15 mmol) of magnesium turnings in 50 mL of tetrahydrofuran under argon, a crystal of iodine was added and a solution of 4-bromo-isobutylbenzene (6.0 g, 28.15 mmol) in 25 mL of tetrahydrofuran was added at such a rate that a gentle reflux was maintained. The mixture was refluxed for an additional 1 hour, cooled to room temperature and added in portions over 15 min to a solution of trimethylborate (2.93 g, 28.15 mmol) in 50 mL of ether at -78° C. under argon. After 30 min at -78° C., the solution was warmed to room temperature, stirred for 90 minutes and 10% aqueous hydrochloric acid (100 mL) was added. After 10 minutes, the solution was extracted with ether (3×100 mL) and the combined ether extracts were extracted with 1M sodium hydroxide (3×100 mL). The aqueous extracts were acidified with dilute hydrochloric acid to pH 2 and extracted with ether (3×100 mL). The combined ether extracts were washed once with water (100 mL), dried and evaporated to afford 3.5 g of a white solid. Crystallization from ether/hexanes provided 2.3 g (46%) of compound A as a white solid in two crops, m.p. 134°-135° C.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
2.93 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:7][CH:6]=1.C[O:16][B:17](OC)[O:18]C.Cl>O1CCCC1.CCOCC>[CH2:11]([C:8]1[CH:9]=[CH:10][C:5]([B:17]([OH:18])[OH:16])=[CH:6][CH:7]=1)[CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2.93 g
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for an additional 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to room temperature
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined ether extracts were extracted with 1M sodium hydroxide (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed once with water (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.